

YH-306: Application Notes and Protocols for In-Vitro Cancer Research

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Compound of Interest

Compound Name: YH-306

Cat. No.: B611883

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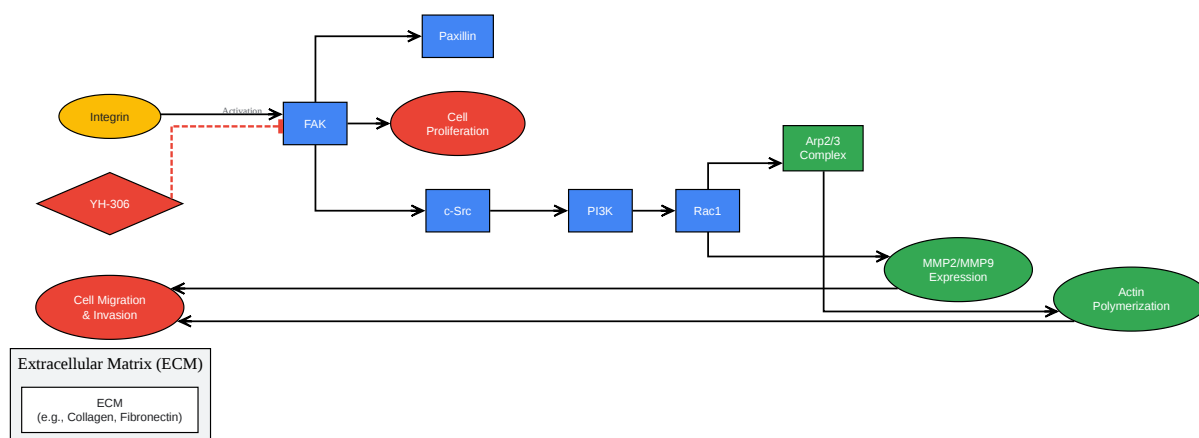
These application notes provide a detailed overview of the in-vitro experimental protocols for **YH-306**, a novel synthetic small molecule with potential anti-cancer properties. The information is based on preclinical research investigating its efficacy in colorectal cancer models.

Introduction

YH-306 is a small molecule compound that has demonstrated significant potential in suppressing tumor growth and metastasis in colorectal cancer (CRC) cell lines.^{[1][2]} In-vitro studies have shown that **YH-306** effectively inhibits key cellular processes involved in cancer progression, including cell migration, invasion, proliferation, and adhesion.^{[1][2]} The primary mechanism of action of **YH-306** is attributed to its modulation of the Focal Adhesion Kinase (FAK) signaling pathway.^{[1][2]}

Mechanism of Action: FAK Signaling Pathway Inhibition

YH-306 exerts its anti-cancer effects by suppressing the activation of FAK and its downstream signaling cascade.^{[1][2]} This inhibition leads to a reduction in the expression of matrix metalloproteases (MMP2 and MMP9) and interferes with actin polymerization mediated by the Arp2/3 complex.^{[1][2]} The key molecular targets within this pathway include FAK, c-Src, paxillin, PI3K, and Rac1.^{[1][2]}



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Figure 1: YH-306 inhibits the FAK signaling pathway to suppress cancer cell metastasis.

Quantitative Data Summary

The following tables summarize the quantitative effects of **YH-306** on various colorectal cancer cell lines as reported in published studies.

Table 1: Inhibition of Cell Adhesion by **YH-306** (50 μ M)

Cell Line	Substrate	Inhibition of Adhesion (%)
HCT116	Type I Collagen	67%
HT-29	Type I Collagen	78%
HCT116	Fibronectin	Significant Reduction
HT-29	Fibronectin	Significant Reduction

Data extracted from a study demonstrating that 50 μ M **YH-306** significantly reduced HCT116 and HT-29 adhesion onto type I collagen or fibronectin.[3]

Table 2: Effects of **YH-306** on Colorectal Cancer Cells

Assay	Cell Lines	Effect	Dose-Dependent
Migration (Wound Healing)	HT-29, CT-26, HCT116	Inhibition	Yes
Migration (Transwell)	CT-26	Suppression	Yes
Invasion (Collagen/Matrigel)	CT-26	Inhibition	Yes
Proliferation	Six CRC cell lines	Suppression	Yes
Apoptosis	Four CRC cell lines	Induction	Not specified
Colonization	Not specified	Inhibition	Not specified

This table summarizes the inhibitory effects of **YH-306** on migration, invasion, proliferation, and colonization, as well as its apoptosis-inducing effects in various CRC cell lines.[1][2][4]

Experimental Protocols

Detailed methodologies for key in-vitro experiments with **YH-306** are provided below.

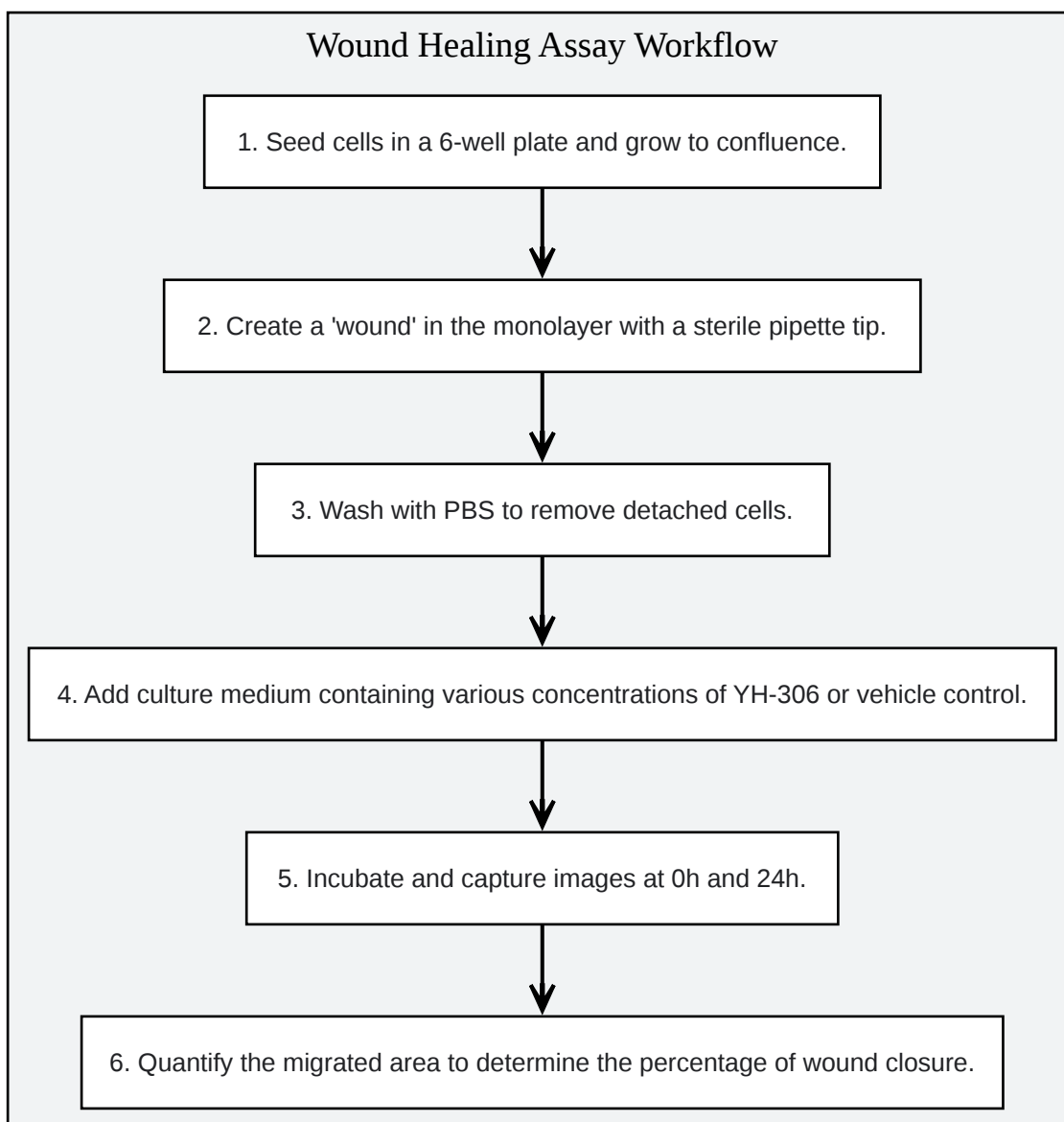
Cell Culture

- Cell Lines: HCT116, HT-29, and CT-26 colorectal cancer cell lines.

- Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Wound Healing Migration Assay

This assay assesses the effect of **YH-306** on cancer cell migration.



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References

- 1. A novel synthetic small molecule YH-306 suppresses colorectal tumour growth and metastasis via FAK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel synthetic small molecule YH-306 suppresses colorectal tumour growth and metastasis via FAK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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